N-(Chloroacetyl)allylamine

Description

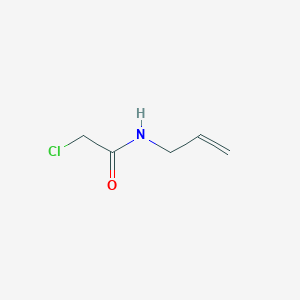

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157719 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-97-1 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13269-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-2-chloro-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to N-(Chloroacetyl)allylamine: Reactivity, Functional Groups, and Synthetic Applications

Introduction

N-(Chloroacetyl)allylamine is a bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.[1][2] Its unique structure, incorporating both a reactive chloroacetyl moiety and a versatile allyl group, positions it as a valuable building block for the synthesis of a diverse array of more complex molecules.[3] This guide provides a comprehensive exploration of the reactivity profile of N-(Chloroacetyl)allylamine, offering insights into the behavior of its distinct functional groups and detailing established protocols for its synthetic manipulation.

The chloroacetyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions.[3] This reactivity is amplified by the electron-withdrawing nature of the adjacent chlorine atom, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4] The allyl group, on the other hand, offers a locus for a variety of transformations, including oxidation, allylation, and cycloaddition reactions.[5] The interplay of these two functional groups within the same molecule opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

This document will delve into the specific reactions characteristic of each functional group, providing detailed experimental methodologies and highlighting the key considerations for successful synthetic outcomes.

Chemical and Physical Properties of N-(Chloroacetyl)allylamine

A clear understanding of the physicochemical properties of N-(Chloroacetyl)allylamine is fundamental for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₈ClNO | [6][7] |

| Molecular Weight | 133.58 g/mol | [2][7] |

| CAS Number | 13269-97-1 | [2][7] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 270.3°C at 760 mmHg | [7] |

| Density | 1.081 g/cm³ | [7] |

| Flash Point | 117.3°C | [7] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [8] |

Reactivity of the Chloroacetyl Group

The chloroacetyl moiety is the primary site of electrophilic reactivity in N-(Chloroacetyl)allylamine. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution at the α-carbon.

Nucleophilic Substitution Reactions

The carbon atom adjacent to the carbonyl group is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.[9]

Common nucleophiles that readily react with the chloroacetyl group include:

-

Amines: Primary and secondary amines react to form α-amino acetamides. This is a fundamental transformation for building peptide-like structures and other nitrogen-containing compounds.[10]

-

Thiols: Thiolates are excellent nucleophiles and react efficiently to yield α-thio acetamides.[10]

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form α-alkoxy and α-aryloxy acetamides, respectively.

-

Azides: Sodium azide is a common reagent used to introduce the azido group, which can then be further transformed, for example, via Huisgen 1,3-dipolar cycloaddition ("click chemistry") or reduction to a primary amine.[11][12]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following protocol outlines a general method for the reaction of N-(Chloroacetyl)allylamine with a nucleophile.

Materials:

-

N-(Chloroacetyl)allylamine

-

Nucleophile (e.g., a primary or secondary amine, thiol)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve N-(Chloroacetyl)allylamine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 - 1.5 equivalents) to the solution.

-

Addition of Nucleophile: Slowly add the nucleophile (1 - 1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[13]

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[13]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can act as a competing nucleophile, leading to the hydrolysis of the chloroacetyl group.

-

Base: Neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

Reactivity of the Allyl Group

The allyl group provides a second, distinct site of reactivity in N-(Chloroacetyl)allylamine, enabling a range of transformations that are central to modern organic synthesis.

Oxidation Reactions

The double bond of the allyl group can be oxidized to introduce oxygen-containing functionalities. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.[5]

-

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can be used to form an epoxide ring across the double bond.

-

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can convert the alkene into a diol.[5]

-

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by a reductive or oxidative workup, can cleave the double bond to yield aldehydes, carboxylic acids, or ketones.

Allylation Reactions

The term "allylation" refers to the introduction of an allyl group into a molecule.[5] While N-(Chloroacetyl)allylamine itself is an allylic compound, its allyl group can participate in reactions where it acts as either the electrophile or nucleophile, depending on the specific transformation. More commonly, the allyl group can be modified to create a reactive site for subsequent allylation reactions. For instance, allylic bromination can introduce a leaving group at the carbon adjacent to the double bond, creating an electrophilic center for nucleophilic attack.

Cycloaddition Reactions

The double bond of the allyl group can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.[14]

-

[3+2] Cycloaddition: The allyl group can react with 1,3-dipoles, such as azides or nitrones, to form five-membered heterocyclic rings.[15][16] This is a key strategy in heterocyclic chemistry.

-

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane rings.[14] Thermal [2+2] cycloadditions are also possible with ketenes.[14]

Polymerization

The allyl functionality can undergo polymerization, although allylamines are generally less reactive in radical polymerization compared to other vinyl monomers.[17][18] The polymerization of allylamine and its derivatives often requires specific initiators and conditions to achieve high molecular weight polymers.[17][19] The resulting polymers have potential applications in various fields, including as flocculants and in the development of functional materials.

Synthetic Strategies and Applications

The dual reactivity of N-(Chloroacetyl)allylamine allows for sequential or, in some cases, one-pot multi-component reactions to build molecular complexity rapidly. For example, the chloroacetyl group can be functionalized first, followed by a transformation of the allyl group, or vice versa. This versatility makes it a valuable intermediate in the synthesis of:

-

Pharmaceutical Scaffolds: The ability to introduce diverse functional groups makes it a useful starting material for the generation of compound libraries for drug discovery.[20] The chloroacetamide moiety is present in some biologically active molecules.

-

Functional Polymers: The allyl group allows for the incorporation of the N-chloroacetyl functionality into polymer chains, which can then be further modified through nucleophilic substitution on the chloroacetyl group.

-

Heterocyclic Compounds: The participation of the allyl group in cycloaddition reactions provides a direct route to various heterocyclic systems, which are prevalent in medicinal chemistry.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling N-(Chloroacetyl)allylamine.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[24]

Analytical Characterization

The purity and identity of N-(Chloroacetyl)allylamine and its reaction products should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the amide, C=C of the allyl group).

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[13]

-

Elemental Analysis: Determines the elemental composition of the synthesized compounds.[25]

Conclusion

N-(Chloroacetyl)allylamine is a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Its bifunctional nature, characterized by an electrophilic chloroacetyl group and a synthetically malleable allyl group, provides a rich platform for the construction of diverse and complex molecular architectures. A thorough understanding of the distinct reactivity of each functional group, coupled with the application of appropriate synthetic methodologies and safety protocols, will enable researchers to fully exploit the synthetic potential of this valuable compound.

Visualizations

Reaction Pathway of N-(Chloroacetyl)allylamine

Caption: Key reaction pathways of N-(Chloroacetyl)allylamine.

Experimental Workflow for Nucleophilic Substitution

Caption: A typical workflow for nucleophilic substitution.

References

-

Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Wikipedia. Chloroacetyl chloride. Retrieved from [Link]

-

CP Lab Safety. N-(Chloroacetyl)allylamine, 95% Purity, C5H8ClNO, 5 grams. Retrieved from [Link]

-

ResearchGate. Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and.... Retrieved from [Link]

-

Chemistry Learner. Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Retrieved from [Link]

-

Wikipedia. Allylic rearrangement. Retrieved from [Link]

-

PubMed. (2015, February 13). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of allylic amines. Retrieved from [Link]

-

Scientiae Radices. (2023, September 25). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Retrieved from [Link]

-

Wikipedia. Allyl group. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: allylamine. Retrieved from [Link]

-

Grokipedia. Allyl group. Retrieved from [Link]

- Google Patents. US6268452B1 - Process for the production of allylamine polymer.

-

chem.uaic.ro. 1,3-Dipolar Cycloaddition Reactions of N-Acetylazido-2-chlorophenothiazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

RSC Publishing. Coordination–insertion polymerization of polar allylbenzene monomers. Retrieved from [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Retrieved from [Link]

-

NIH. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]

-

NIH. N-Dealkylation of Amines. Retrieved from [Link]

- Google Patents. EP0142962A2 - Process for producing poly (allylamine) derivatives.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Retrieved from [Link]

-

ResearchGate. (2022, June 15). (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link]

-

Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

-

Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Google Patents. JPH08283209A - Method for producing allylamine.

-

PubMed. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. Retrieved from [Link]

Sources

- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Allyl (Allylic): Definition, Structure, Compounds, & Reactions [chemistrylearner.com]

- 6. calpaclab.com [calpaclab.com]

- 7. N-(CHLOROACETYL)ALLYLAMINE | CAS: 13269-97-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uaic.ro [chem.uaic.ro]

- 12. Click Chemistry [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sci-rad.com [sci-rad.com]

- 16. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. chemos.de [chemos.de]

- 25. nmrmbc.com [nmrmbc.com]

An In-Depth Technical Guide to the Stability and Storage of N-(Chloroacetyl)allylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Chloroacetyl)allylamine is a bifunctional reagent of significant interest in chemical synthesis, particularly in the pharmaceutical and life sciences sectors. Its utility stems from the presence of two reactive moieties: a chloroacetyl group and an allyl group. The chloroacetyl group serves as a versatile handle for nucleophilic substitution, enabling the facile introduction of various functionalities.[1] Concurrently, the allyl group can participate in a range of chemical transformations, including addition reactions and polymerizations.[2] This dual reactivity makes N-(Chloroacetyl)allylamine a valuable building block for the synthesis of complex molecules, including enzyme inhibitors, covalent modifiers, and monomers for functional polymers.

However, the very features that make this molecule a powerful synthetic tool also contribute to its inherent instability. Understanding the factors that influence its stability and the conditions required for its proper storage is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(Chloroacetyl)allylamine, drawing upon established chemical principles and data from analogous structures to offer field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N-(Chloroacetyl)allylamine is fundamental to predicting its behavior and implementing appropriate handling and storage procedures.

| Property | Value | Source |

| Chemical Formula | C₅H₈ClNO | [3] |

| Molecular Weight | 133.58 g/mol | [3] |

| Appearance | Yellow oil | [4] |

| Boiling Point | 71 °C | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Stability | Light Sensitive | [4] |

Core Stability Considerations and Degradation Pathways

The stability of N-(Chloroacetyl)allylamine is primarily dictated by the reactivity of its two functional groups: the chloroacetyl amide and the terminal allyl group. Several environmental factors can trigger degradation, leading to a loss of purity and the formation of undesirable byproducts.

Hydrolytic Instability

The amide bond in N-(Chloroacetyl)allylamine is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[5] However, the most significant hydrolytic instability arises from the chloroacetyl group. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.

Under neutral and acidic conditions , the hydrolysis of the amide bond is generally slow.[6] However, the presence of a strong acid can catalyze the cleavage of the amide bond to yield chloroacetic acid and allylamine.

Under basic conditions , the rate of hydrolysis is significantly accelerated. The hydroxide ion is a potent nucleophile that can readily attack the carbonyl carbon of the chloroacetyl group, leading to the displacement of the chloride ion and the formation of N-(hydroxyacetyl)allylamine. Furthermore, the amide bond itself is more readily cleaved under basic conditions to form allylamine and chloroacetate.[7]

Caption: Primary hydrolysis degradation pathways for N-(Chloroacetyl)allylamine.

Thermal Decomposition

Photostability

N-(Chloroacetyl)allylamine is known to be light-sensitive.[4] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions. For molecules containing allyl groups, this can include polymerization or isomerization. The chloroacetyl moiety may also be susceptible to photolytic cleavage. The specific photodegradation products of N-(Chloroacetyl)allylamine have not been extensively characterized in the literature, but it is crucial to protect the compound from light to prevent the formation of photo-adducts and other impurities. The photodegradation of similar compounds is often influenced by pH.[11]

Reactivity with Nucleophiles

The high reactivity of the chloroacetyl group makes N-(Chloroacetyl)allylamine susceptible to degradation by a wide range of nucleophiles.[1] This is a key feature for its synthetic utility but also a major consideration for its storage and handling. Common laboratory reagents such as amines, thiols, and alcohols can react with N-(Chloroacetyl)allylamine to displace the chloride ion. Therefore, it is imperative to avoid storing this compound in proximity to such nucleophilic substances.

Caption: General reaction scheme of N-(Chloroacetyl)allylamine with nucleophiles.

Recommended Storage Conditions

To maintain the purity and reactivity of N-(Chloroacetyl)allylamine, strict adherence to appropriate storage conditions is essential. The following recommendations are based on the chemical properties of the molecule and general best practices for storing reactive intermediates.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis.[12] |

| Light | Protect from light by storing in an amber vial or in a light-proof container. | Prevents photochemical degradation.[4] |

| Container | Store in a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. The seal prevents moisture ingress. |

| Purity | Store in a pure form, free from acidic or basic contaminants. | Acidic or basic impurities can catalyze hydrolysis and other degradation reactions. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and nucleophiles. | Prevents potentially vigorous or explosive reactions. |

Experimental Protocols for Purity Assessment

Regular assessment of the purity of N-(Chloroacetyl)allylamine is crucial, especially before its use in sensitive applications. The following are recommended analytical techniques for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative assessment of purity and for monitoring the progress of reactions involving N-(Chloroacetyl)allylamine.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity and can resolve closely related impurities.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of N-(Chloroacetyl)allylamine and for identifying and quantifying impurities. The presence of signals corresponding to degradation products, such as N-(hydroxyacetyl)allylamine or allylamine, would indicate decomposition.

Conclusion

N-(Chloroacetyl)allylamine is a valuable yet inherently reactive molecule. Its stability is critically dependent on environmental factors, with moisture, light, and elevated temperatures being the primary drivers of degradation. The chloroacetyl group is particularly susceptible to hydrolysis, especially under basic conditions, and reaction with nucleophiles. By understanding these degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

Everything You Need to Know About Allylamine by CloudSDS. [Link]

-

Chemistry (Class XII) - CBSE Academic. [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed Central. [Link]

-

Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides - PMC - NIH. [Link]

-

Thermal decomposition of aliphatic monoaminomonocarboxylic acids - ACS Publications. [Link]

-

Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Chemical Storage and Handling Recommendations - NY.Gov. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC - NIH. [Link]

-

Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions | Request PDF - ResearchGate. [Link]

-

Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts - ResearchGate. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins | Request PDF - ResearchGate. [Link]

-

Analytical Method Development for Intermediate Purity & Impurities. [Link]

-

Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR) | Request PDF - ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

Nitrogenation of Amides via C–C and C–N Bond Cleavage | CCS Chemistry. [Link]

-

Synthesis of allylic amines - Organic Chemistry Portal. [Link]

-

In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts - MDPI. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

-

Acetyl Chloride Storage : r/chemistry - Reddit. [Link]

-

REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS - Semantic Scholar. [Link]

-

Safety Data Sheet: allylamine - Chemos GmbH&Co.KG. [Link]

-

Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - MDPI. [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - ResearchGate. [Link]

-

Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light - MDPI. [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed. [Link]

-

Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.. [Link]

-

N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. [Link]

-

Allyl group - Wikipedia. [Link]

-

Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]

-

Identifying reactive intermediates by mass spectrometry - PMC - PubMed Central - NIH. [Link]

-

Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts - MDPI. [Link]

-

Chemistry Olympiad past papers | Resource | RSC Education. [Link]

-

Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. [Link]

-

Acyl Chlorides and Acid Anhydrides | chemrevise. [Link]

-

Amides - Structure and Reactivity - Chemistry Steps. [Link]

-

Acyl Chlorides (A-Level) | ChemistryStudent. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 3. biosynth.com [biosynth.com]

- 4. N-(CHLOROACETYL)ALLYLAMINE CAS#: 13269-97-1 [amp.chemicalbook.com]

- 5. savemyexams.com [savemyexams.com]

- 6. cbseacademic.nic.in [cbseacademic.nic.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

A Theoretical and Mechanistic Guide to the Reactivity of N-(Chloroacetyl)allylamine and Related N-Alkenylamides

An In-Depth Technical Guide

Topic: Theoretical Studies on N-(Chloroacetyl)allylamine Reaction Mechanisms Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed theoretical framework for understanding the complex reactivity of N-(Chloroacetyl)allylamine. As a bifunctional molecule, it possesses both a reactive electrophilic chloroacetamide moiety and a versatile allyl group, leading to a landscape of competing reaction pathways. We will explore these pathways—intramolecular cyclization (both ionic and radical-mediated) and radical polymerization—through the lens of computational chemistry, providing researchers with the predictive tools necessary to guide synthetic strategy.

Introduction: The Duality of N-(Chloroacetyl)allylamine

N-(Chloroacetyl)allylamine is a molecule of significant synthetic interest, embodying a classic chemical dichotomy. On one hand, the chloroacetyl group provides a potent electrophilic center, with the carbon-chlorine bond susceptible to nucleophilic attack.[1][2] On the other, the allylic double bond can act as a nucleophile or as a monomeric unit for polymerization.[3] This duality means that reaction conditions can steer the molecule's fate towards distinct structural outcomes:

-

Intramolecular Cyclization: The proximity of the nucleophilic allyl group to the electrophilic chloroacetyl moiety creates a strong predisposition for cyclization, leading to the formation of valuable heterocyclic scaffolds like morpholinones.

-

Radical Polymerization: The allyl group can participate in radical polymerization, offering a pathway to functional polymers. However, this process is often complicated by a competing reaction known as degradative chain transfer, which is characteristic of allylic monomers.[4]

-

Radical Cyclization: Under conditions that favor single-electron transfer, an atom transfer radical cyclization (ATRC) can be initiated, providing an alternative route to cyclic products.[5]

Predicting which of these pathways will dominate under a given set of conditions is a formidable challenge for experimental chemistry alone. Theoretical studies, primarily using Density Functional Theory (DFT), offer a powerful, predictive approach. By calculating the activation energies (reaction barriers) and thermodynamic stabilities of intermediates and products for each potential pathway, we can forecast the most likely outcome and design experiments with a higher probability of success.

Core Theoretical Methodologies: A Practical Workflow

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating complex reaction mechanisms. It allows us to visualize transition states, quantify energetic barriers, and ultimately understand the factors that control chemical reactivity and selectivity.[6]

Standard Computational Protocol

A rigorous theoretical study of a reaction mechanism typically follows a validated, multi-step protocol. This ensures that the calculated energetic landscape is a reliable representation of the chemical system.

Step-by-Step Computational Workflow:

-

Structural Optimization: The first step involves finding the lowest energy geometry (the most stable conformation) for all relevant species: reactants, intermediates, and products. This is achieved using geometry optimization algorithms.

-

Transition State (TS) Searching: The transition state represents the highest energy point along the reaction coordinate. Locating this saddle point is critical for calculating the activation energy. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Berny optimization are commonly used.

-

Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures.

-

Minima (Reactants, Products, Intermediates): A true energy minimum will have zero imaginary frequencies.

-

Transition States: A valid transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the reaction path downhill to connect the transition state with its corresponding reactant and product, confirming the TS is part of the desired reaction pathway.

-

Energetic Calculations: With all structures validated, single-point energy calculations are often performed using a higher level of theory or a larger basis set to refine the electronic energy. Gibbs free energies (ΔG), which account for enthalpy and entropy, are then calculated to provide the most accurate picture of reaction spontaneity and activation barriers under realistic conditions.

Diagram of the Computational Workflow

Caption: Standard workflow for theoretical reaction mechanism analysis.

Table 1: Common DFT Functionals for Mechanistic Studies

| Functional | Type | Strengths & Common Applications |

| B3LYP | Hybrid GGA | A widely used, robust functional for general organic chemistry. Good for geometries and frequencies. |

| M06-2X | Hybrid Meta-GGA | Excellent for calculating non-covalent interactions and transition state barriers in main-group chemistry.[6] |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, making it suitable for systems where van der Waals forces are important. |

| CBS-QB3 | Composite Method | A high-accuracy method that approximates coupled-cluster theory, often used as a benchmark.[7] |

Analysis of Reaction Pathways

N-(Chloroacetyl)allylamine stands at a crossroads of reactivity. Below, we dissect the three primary mechanistic routes it can follow, grounded in established theoretical principles and analogous systems from the literature.

Pathway A: Intramolecular Nucleophilic Cyclization (Ionic Mechanism)

In the presence of a base or Lewis acid, an ionic cyclization can be envisioned. The allyl group's π-system acts as an internal nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group in an SN2-like fashion, displacing the chloride ion.

Mechanism:

-

Activation (Optional): A Lewis acid could coordinate to the carbonyl oxygen or the chlorine atom, increasing the electrophilicity of the C-Cl bond. Alternatively, a base could deprotonate the amide nitrogen, though this is less likely to precede substitution.

-

Nucleophilic Attack: The C=C double bond attacks the methylene carbon bearing the chlorine. This is a 5-exo-tet cyclization, which is generally kinetically favorable according to Baldwin's rules.

-

Chloride Ejection & Cation Trapping: The chloride ion is expelled, and the resulting cation is trapped by the amide oxygen to form a stable, six-membered morpholin-3-one ring.

This type of transformation is well-precedented for N-allyl carboxamides, which can undergo oxidative cyclization to form oxazolines and other heterocycles.[8]

Caption: Proposed energy profile for ionic intramolecular cyclization.

Pathway B: Atom Transfer Radical Cyclization (ATRC)

ATRC provides a powerful method for forming rings via a radical-mediated process, often catalyzed by copper complexes. For N-allyl polychloroamides, this is an efficient route to γ-lactams.[5] A similar mechanism can be proposed for N-(Chloroacetyl)allylamine.

Catalytic Cycle:

-

Initiation (Halogen Abstraction): A low-valent metal catalyst (e.g., Cu(I)) abstracts the chlorine atom from the chloroacetyl group. This generates a carbon-centered radical and the oxidized metal species (e.g., Cu(II)Cl).

-

Cyclization: The newly formed radical rapidly adds to the internal allyl double bond. This is typically a highly regioselective 5-exo-trig cyclization, which is kinetically favored over the 6-endo alternative.[9] This step forms a five-membered ring and relocates the radical to an adjacent carbon.

-

Propagation (Halogen Transfer): The cyclized radical abstracts a chlorine atom from another molecule of the catalyst (Cu(II)Cl), regenerating the active Cu(I) catalyst and yielding the chlorinated cyclized product.

Caption: Catalytic cycle for Atom Transfer Radical Cyclization (ATRC).

Pathway C: Radical Polymerization

Like many vinyl monomers, N-(Chloroacetyl)allylamine can theoretically undergo polymerization initiated by radical species. However, allyl monomers are notoriously difficult to polymerize to high molecular weights due to a competing process called degradative chain transfer.[10]

Mechanism Competition:

-

Chain Propagation: The growing polymer radical adds to the double bond of a new monomer molecule. This is the desired reaction for polymer growth.

-

Degradative Chain Transfer: The growing polymer radical abstracts a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond) of a monomer molecule. This terminates the growing chain and creates a new, highly resonance-stabilized (and thus, less reactive) allyl radical. This new radical is often too stable to efficiently initiate a new chain, effectively terminating the polymerization process and resulting in low molecular weight oligomers.[4]

Computational studies are exceptionally well-suited to analyze this competition. By calculating the activation energy for propagation (ΔG‡prop) and comparing it to the activation energy for chain transfer (ΔG‡transfer), one can predict the kinetic feasibility of polymerization.[11]

Table 2: Theoretical Energy Comparison for Polymerization

| Reaction Step | Description | Key Theoretical Metric | Favorable Condition |

| Propagation | Radical adds to monomer C=C bond | Activation Energy (ΔG‡prop) | Low ΔG‡prop |

| Chain Transfer | Radical abstracts H from allyl group | Activation Energy (ΔG‡transfer) | High ΔG‡transfer |

For successful polymerization, the ratio of the rate constants (kprop/ktransfer) must be large, which requires ΔG‡prop << ΔG‡transfer .

Caption: Competing pathways in the radical polymerization of allylic monomers.

Synthesis and Outlook

The reactivity of N-(Chloroacetyl)allylamine is a delicate balance between intramolecular cyclization and polymerization, governed by either ionic or radical mechanisms. Theoretical chemistry provides an essential roadmap to navigate this complex landscape.

Summary of Competing Pathways:

| Pathway | Mechanism | Key Product Type | Favorable Conditions |

| Nucleophilic Cyclization | Ionic (SN2-like) | Morpholinone Heterocycle | Base or Lewis acid catalysis, polar solvents. |

| ATRC | Radical (Catalytic) | Chlorinated Pyrrolidinone | Radical initiator, Copper(I) catalyst. |

| Polymerization | Radical (Chain Growth) | Polymer/Oligomer | Radical initiator, high monomer concentration, conditions that disfavor H-abstraction. |

Future Directions:

The insights from theoretical models can directly inform experimental design. For instance, to favor cyclization, one might employ conditions that promote ionic pathways or use a catalytic ATRC system. To achieve polymerization, strategies to suppress degradative chain transfer, such as forming monomer-acid complexes, could be explored.[3]

Future computational work should focus on modeling these reactions with explicit solvent molecules to capture solvation effects more accurately and to perform in-silico screening of different catalysts for the ATRC pathway to optimize efficiency and selectivity. By integrating theoretical predictions with experimental validation, the synthetic potential of N-(Chloroacetyl)allylamine and its derivatives can be fully realized.

References

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

-

Free Radical Polymerization of Allylamine in Different Acidic Media. (2022). ResearchGate. [Link]

- Method for producing allylamine. (1996).

-

REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2024). Semantic Scholar. [Link]

-

Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (n.d.). National Institutes of Health (NIH). [Link]

-

'Ligand-Free-Like' CuCl-Catalyzed Atom Transfer Radical Cyclization of N-Substituted N-Allyl Polychloroamides to γ-Lactams. (n.d.). ResearchGate. [Link]

-

Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. (n.d.). ResearchGate. [Link]

-

Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. [Link]

-

Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. [Link]

-

Synthesis of Chiral Polycyclic N-Heterocycles via Gold(I)-Catalyzed 1,6-Enyne Cyclization/Intramolecular Nucleophilic Addition. (n.d.). Royal Society of Chemistry. [Link]

-

Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (n.d.). MDPI. [Link]

-

Cyclization tendencies in the free radical polymerization of allyl acrylate derivatives: A computational study. (2011). Semantic Scholar. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

-

Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed. [Link]

-

Kinetic study of the formation of N-chloro compounds using N-chlorosuccinimide. (n.d.). ResearchGate. [Link]

-

Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes. (2015). Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. (2013). PubMed. [Link]

-

Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). National Institutes of Health (NIH). [Link]

-

Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. (n.d.). ResearchGate. [Link]

-

Theoretical Investigation of Reactivities of Amines in the N-nitrosation Reactions by N2O3. (n.d.). PubMed. [Link]

-

Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. (2021). Organic Chemistry Portal. [Link]

-

Intramolecular Claisen - The Diekmann Cyclization. (2022). YouTube. [Link]

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations [mdpi.com]

- 7. Theoretical investigation of reactivities of amines in the N-nitrosation reactions by N2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]

- 9. Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides: kinetic investigation of the cyclization and 1,7-hydrogen transfer of aromatic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

N-Chloroacetylation of Allylamine: A Comprehensive Guide to Synthesis, Purification, and Characterization

Abstract

This application note provides a detailed experimental protocol for the N-chloroacetylation of allylamine to synthesize N-allyl-2-chloroacetamide. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying reaction mechanism, offer a step-by-step procedure optimized for high yield and purity, and provide comprehensive guidelines for the characterization of the final product. Furthermore, this document emphasizes safe laboratory practices when handling the hazardous materials involved in this synthesis.

Introduction: The Versatility of N-allyl-2-chloroacetamide

N-allyl-2-chloroacetamide is a valuable bifunctional molecule in organic synthesis. The presence of a reactive allyl group and a chloroacetyl moiety makes it a versatile building block for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and polymers. The chloroacetyl group provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] N-substituted chloroacetamides, in general, have garnered significant attention due to their potential applications as antimicrobial agents, herbicides, and disinfectants.[2]

This guide presents a robust and reproducible protocol for the synthesis of N-allyl-2-chloroacetamide, focusing on a practical and accessible method for laboratory-scale preparation. We will explore the causality behind the choice of reagents and reaction conditions to provide a deeper understanding of the synthetic process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-chloroacetylation of allylamine proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The released hydrogen chloride (HCl) is neutralized by a base, such as triethylamine, to drive the reaction to completion and prevent the protonation of the starting amine.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is designed for the synthesis of N-allyl-2-chloroacetamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Allylamine | ≥98% | Sigma-Aldrich | 107-11-9 |

| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | 79-04-7 |

| Triethylamine | ≥99% | Sigma-Aldrich | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich | 7757-82-6 |

| Deionized water | - | - | 7732-18-5 |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Dropping funnel (50 mL)

-

Ice-water bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Separatory funnel (250 mL)

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (5.71 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 40 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Chloroacetyl Chloride: In a dropping funnel, prepare a solution of chloroacetyl chloride (12.42 g, 0.11 mol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred allylamine solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 1 M HCl solution, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

-

The resulting crude product, N-allyl-2-chloroacetamide, is a yellow oil.[3] Further purification can be achieved by vacuum distillation if required.

-

Caption: Experimental workflow for synthesis.

Data and Expected Results

The successful synthesis of N-allyl-2-chloroacetamide should yield a yellow oil. The expected yield for this reaction is typically in the range of 80-90%.

| Parameter | Value |

| Molecular Formula | C₅H₈ClNO |

| Molecular Weight | 133.58 g/mol [3] |

| Appearance | Yellow oil[3] |

| Expected Yield | 80-90% |

Characterization

The identity and purity of the synthesized N-allyl-2-chloroacetamide can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the allyl and chloroacetyl protons. The amide proton will appear as a broad singlet. The methylene protons adjacent to the nitrogen will show a triplet, the methylene protons adjacent to the chlorine will appear as a singlet, and the vinyl protons will exhibit a complex multiplet.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display distinct peaks corresponding to the carbonyl carbon, the two carbons of the allyl group, and the carbon bearing the chlorine atom.

-

IR Spectroscopy (neat): The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the secondary amide around 1670 cm⁻¹, and a prominent N-H stretching band around 3270 cm⁻¹.[2] The presence of the allyl group will be indicated by C=C stretching and =C-H bending vibrations.

Full spectral data for N-allyl-2-chloroacetamide can be found in the SpectraBase database.[4]

Safety and Handling

The synthesis of N-allyl-2-chloroacetamide involves the use of hazardous chemicals that require careful handling to minimize risks.

-

Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood, and contact with skin and eyes must be avoided. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Allylamine: Allylamine is a toxic and flammable liquid. It can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to work in a well-ventilated area and wear appropriate protective gloves and eye protection.

-

Triethylamine and Dichloromethane: Both are volatile and should be handled in a fume hood. Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-allyl-2-chloroacetamide via the N-chloroacetylation of allylamine. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this versatile building block for further synthetic applications. The information on the reaction mechanism and characterization techniques provides a solid foundation for understanding and verifying the outcome of the synthesis.

References

-

N-allyl-2-chloroacetamide, SpectraBase. Available at: [Link] (Accessed: February 10, 2026).

- Pawar, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 235-240.

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3404. Available at: [Link] (Accessed: February 10, 2026).

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(Chloroacetyl)allylamine

Introduction: The Synthetic Utility of a Bifunctional Reagent

N-(Chloroacetyl)allylamine is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for more complex chemical architectures. Its structure incorporates two key reactive sites: a reactive α-chloroacetamide group and a terminal allyl group. The chloroacetyl moiety is an excellent electrophile, susceptible to nucleophilic substitution, making it a cornerstone for introducing amide linkages and providing a handle for further functionalization.[1][2] The allyl group offers a site for a wide array of chemical transformations, including addition reactions, olefin metathesis, and palladium-catalyzed cross-coupling reactions.

This guide provides a detailed, step-by-step protocol for the synthesis of N-(Chloroacetyl)allylamine via the N-acylation of allylamine with chloroacetyl chloride. We present two robust methods: a contemporary, environmentally conscious approach in an aqueous buffer and a traditional method in an organic solvent. This document is intended for researchers and professionals in chemical and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Critical Health and Safety Precautions

The synthesis of N-(Chloroacetyl)allylamine involves highly hazardous materials. Strict adherence to safety protocols is mandatory. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

Reagent Hazard Profile:

| Reagent | Key Hazards |

| Allylamine | EXTREMELY HAZARDOUS. Highly flammable liquid and vapor[3][4]. Toxic if swallowed and fatal if in contact with skin or inhaled[2][3][4]. Causes severe skin burns and eye damage[3][4]. It is a lachrymator (causes tearing)[4][5]. Vapors may form an explosive mixture with air[3][5]. |

| Chloroacetyl Chloride | HIGHLY CORROSIVE & REACTIVE. Causes severe skin burns and eye damage. Reacts violently with water and alcohols. It is a lachrymator. Handle with extreme care to avoid contact and inhalation. |

| Triethylamine | Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |

| N-(Chloroacetyl)allylamine (Product) | Assumed to be hazardous. May be harmful if swallowed and may cause an allergic skin reaction[6]. Handle with care, avoiding skin and eye contact. |

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][5].

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[4][5].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[4][6].

Reaction Scheme and Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The nitrogen atom of allylamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a protonated amide intermediate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Overall Reaction: ``` CH2=CHCH2NH2 + ClCOCH2Cl --(Base)--> CH2=CHCH2NHCOCH2Cl + Base·HCl

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

Two distinct protocols are provided. Protocol 1 is a modern, greener approach, while Protocol 2 follows a traditional organic solvent-based method.

Protocol 1: Green Synthesis in Aqueous Phosphate Buffer

This method leverages the rapid reaction of amines with acid chlorides in an aqueous medium, often leading to product precipitation and simplifying purification.[7]

Materials:

-

Allylamine (0.57 g, 10 mmol)

-

Chloroacetyl chloride (1.13 g, 10 mmol)

-

Phosphate buffer (0.1 M, pH 7.4, 100 mL)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Buchner funnel and filter paper

Procedure:

-

Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

-

Reagent Preparation: In the fume hood, add allylamine (10 mmol) to 100 mL of the phosphate buffer in the flask. Begin vigorous stirring and allow the solution to cool to 0-5 °C.

-

Reaction: Add chloroacetyl chloride (10 mmol) dropwise to the stirring amine solution over 15-20 minutes using the dropping funnel. A white precipitate should begin to form.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30 minutes.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

Drying: Dry the white crystalline product under vacuum to a constant weight.

Protocol 2: Synthesis in Acetonitrile with Triethylamine

This classic approach uses an organic solvent and a tertiary amine base to scavenge the HCl byproduct, which is suitable for reactions where the product is soluble in organic solvents.[8]

Materials:

-

Allylamine (0.57 g, 10 mmol)

-

Chloroacetyl chloride (1.13 g, 10 mmol)

-

Triethylamine (Et₃N) (1.01 g, 10 mmol)

-

Anhydrous Acetonitrile (CH₃CN, 50 mL)

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Nitrogen inlet

-

Ice-salt bath (-10 to 0 °C)

Procedure:

-

Setup: Equip a dry 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-salt bath.

-

Reagent Preparation: Under a nitrogen atmosphere, add allylamine (10 mmol) and triethylamine (10 mmol) to 40 mL of anhydrous acetonitrile in the flask. Stir and cool the solution to below 0 °C.

-

Reactant Addition: Dissolve chloroacetyl chloride (10 mmol) in 10 mL of anhydrous acetonitrile and add it to the dropping funnel.

-

Reaction: Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[8] A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product, typically as a pale yellow oil or low-melting solid.

-

Quantitative Data Summary

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Organic) |

| Allylamine | 1.0 eq (10 mmol) | 1.0 eq (10 mmol) |

| Chloroacetyl Chloride | 1.0 eq (10 mmol) | 1.0 eq (10 mmol) |

| Base | Phosphate Buffer | Triethylamine (1.0 eq) |

| Solvent | 0.1 M Phosphate Buffer | Anhydrous Acetonitrile |

| Temperature | 0–5 °C | -5 to 5 °C, then RT |

| Reaction Time | ~1 hour | ~2.5 hours |

| Typical Yield | 85–95% | 80–90% |

| Product Form | White Solid | Oil / Low-Melting Solid |

Experimental Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Orthogonal Functionalization of Polymers using N-(Chloroacetyl)allylamine (NCAA)

Executive Summary

N-(Chloroacetyl)allylamine (NCAA) is a bifunctional monomer offering a distinct advantage in polymer chemistry: orthogonal reactivity .[1] It contains an electron-rich allyl group capable of radical polymerization and an electrophilic chloroacetyl group susceptible to nucleophilic substitution (

This dual functionality allows researchers to synthesize "pre-activated" polymer scaffolds.[1] Unlike active esters (e.g., NHS-esters) which hydrolyze rapidly in water, the chloroacetamide moiety is stable in aqueous environments at neutral pH but reacts highly specifically with thiols (sulfhydryls) and amines under slightly basic conditions. This makes NCAA an ideal candidate for synthesizing hydrogels, cryogels, and soluble polymers for drug delivery and protein conjugation.[1]

Chemical Mechanism & Rationale[2][3]

The Challenge of Allylic Polymerization

Expert Insight: Direct homopolymerization of NCAA via free radical polymerization (FRP) is often inefficient due to degradative chain transfer . The allylic protons (adjacent to the double bond) are easily abstracted by growing radicals, forming a stable allylic radical that terminates the chain growth.

-

Consequence: Homopolymers of NCAA are typically low molecular weight oligomers.[1]

-

Solution: NCAA is best utilized as a comonomer (typically 1–10 mol%) with highly reactive monomers like Acrylamide, N-Isopropylacrylamide (NIPAM), or PEG-acrylates.[1] This suppresses chain transfer and incorporates the reactive chloroacetyl handles into a high-molecular-weight backbone.[1]

Orthogonal Workflow

The utility of NCAA relies on a two-step "Click-like" workflow:

-

Step 1 (Polymerization): The allyl group is consumed to form the polymer backbone. The chloroacetyl group remains inert.[1]

-

Step 2 (Conjugation): The pendant chloride is displaced by a nucleophile (e.g., a Thiol-drug or Cysteine-peptide).[1]

Figure 1: The orthogonal reactivity pathway of NCAA. The allyl group drives polymerization, while the chloroacetyl group serves as a latent handle for post-polymerization modification.

Detailed Protocols

Protocol A: Synthesis of Thiol-Reactive Thermoresponsive Hydrogels

Application: Drug delivery vehicles or cell scaffolds that release payload upon temperature change.[1] Rationale: We copolymerize NCAA with NIPAM.[1] NIPAM provides thermoresponsiveness (LCST ~32°C), while NCAA provides sites to covalently attach drugs or peptides.[1]

Materials

-

Monomer 1: N-Isopropylacrylamide (NIPAM) (Recrystallized from hexane).[1]

-

Monomer 2 (Functional): N-(Chloroacetyl)allylamine (NCAA).[1]

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA).[1]

-

Initiator: Ammonium Persulfate (APS).[1]

-

Catalyst: TEMED (N,N,N',N'-Tetramethylethylenediamine).[1]

-

Solvent: Deionized Water (degassed).[1]

Step-by-Step Procedure

-

Preparation: Dissolve NIPAM (900 mg, ~8 mmol) and NCAA (133 mg, ~1 mmol) in 10 mL of degassed DI water.

-

Note: This 8:1 ratio ensures sufficient functional handles without disrupting the NIPAM phase transition significantly.[1]

-

-

Crosslinking: Add MBA (30 mg) to the solution. Stir until fully dissolved.

-

Purging: Bubble Nitrogen (

) through the solution for 15 minutes to remove oxygen (oxygen inhibits radical polymerization). -

Initiation:

-

Polymerization: Allow the reaction to proceed for 4 hours at room temperature. A transparent or slightly opaque hydrogel will form.[1]

-

Purification (Dialysis): Immerse the hydrogel in a large volume of DI water for 48 hours, changing the water every 6 hours. This removes unreacted monomers and toxic oligomers.[1]

-

Validation: Monitor the wash water via UV-Vis (200-220 nm) to ensure no monomer remains.[1]

-

Protocol B: Post-Polymerization Functionalization (Thiol Conjugation)

Target: Covalent attachment of a cysteine-containing peptide (e.g., RGD for cell adhesion) to the NCAA-incorporated hydrogel.[1]

Step-by-Step Procedure

-

Buffer Prep: Prepare a Phosphate Buffered Saline (PBS) solution, pH adjusted to 8.0.[1]

-

Why pH 8.0? The thiol group (

~8.3) needs to be partially deprotonated to the thiolate anion (

-

-

Incubation: Swell the purified NCAA-NIPAM hydrogel in the PBS buffer.

-

Reaction: Add the Thiol-Peptide (1.2 molar equivalents relative to the theoretical NCAA content).

-

Conditions: Agitate gently at room temperature for 12–24 hours.

-

Quenching (Optional): If precise stoichiometry is required, add excess mercaptoethanol to "cap" any remaining chloroacetyl groups.[1]

-

Washing: Wash extensively with PBS and water to remove non-covalently bound peptide.[1]

Data Analysis & Validation

To ensure the protocol worked, you must validate both the incorporation of NCAA and the success of the conjugation.

| Technique | Analyte | Expected Observation |

| 1H NMR | Purified Polymer | Disappearance of vinyl protons (5.1–5.9 ppm).[1] Presence of chloroacetyl |

| Elemental Analysis | Polymer | Presence of Chlorine (Cl).[2] Theoretical % depends on feed ratio.[1] |

| FT-IR | Conjugated Polymer | Before Conjugation: C-Cl stretch (600–800 cm⁻¹).[1] After Conjugation: Loss of C-Cl stretch; appearance of amide/peptide bands (Amide I/II at 1650/1540 cm⁻¹) if peptide was added. |

| Ellman's Assay | Supernatant | Indirect quantification.[1] Measure the decrease in free thiol concentration in the reaction buffer to calculate coupling efficiency. |

Experimental Workflow Diagram

Figure 2: Experimental workflow for synthesizing and functionalizing NCAA-based hydrogels.[1]

Troubleshooting & Optimization

-

Issue: Low Polymer Yield. [1][2]

-

Cause: Allylic protons in NCAA causing chain transfer.[1]

-

Fix: Increase the initiator concentration or switch to a stronger comonomer (e.g., Methyl Methacrylate). Do not exceed 15 mol% NCAA in the feed unless using specialized controlled radical polymerization (RAFT).

-

-

Issue: Low Conjugation Efficiency.

-

Cause: pH too low (thiol not ionized) or pH too high (hydrolysis of chloroacetamide).

-

Fix: Maintain pH strictly between 7.5 and 8.[1]5. If the ligand is insoluble in water, add DMSO (up to 10%) to the reaction buffer.

-

-

Issue: Premature Gelation.

References

-

Synthesis and Reactivity of Chloroacetamides

-

Allyl Polymerization Kinetics (Degradative Chain Transfer)

-

Thiol-Haloacetamide Conjugation Strategies

-

Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Context on thiol reactivity).

-

-

NIPAM Copolymerization Protocols

Sources

Application Notes and Protocols: N-(Chloroacetyl)allylamine for the Preparation of Enzyme Inhibitors

Introduction: The Strategic Application of Covalent Inhibition in Drug Discovery

In the landscape of modern drug discovery and chemical biology, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve potent and durable therapeutic effects. Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their biological target, often leading to complete and sustained inactivation of the enzyme.[1] This approach can offer significant advantages, including increased biochemical efficiency, longer duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.

At the heart of many covalent inhibitors lies a carefully selected electrophilic "warhead" capable of reacting with a nucleophilic amino acid residue within the enzyme's active site. The chloroacetamide moiety is a classic and effective electrophile for this purpose.[2] Its reactivity is tuned to be selective for soft nucleophiles, most notably the thiol group of cysteine residues, which are frequently found in the catalytic sites of various enzyme classes, including proteases, kinases, and metabolic enzymes.[3] The formation of a stable thioether linkage between the inhibitor and the cysteine residue results in irreversible inactivation of the enzyme.[3]

N-(Chloroacetyl)allylamine (CAS: 13269-97-1) is a versatile and readily available building block for the synthesis of such targeted covalent inhibitors.[4] It combines the reactive chloroacetyl group with an allyl functionality, which can be either a key pharmacophoric element itself or a handle for further chemical elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(Chloroacetyl)allylamine in the design, synthesis, and characterization of novel enzyme inhibitors.

Physicochemical Properties of N-(Chloroacetyl)allylamine

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of N-(Chloroacetyl)allylamine are summarized below.

| Property | Value | Reference |

| CAS Number | 13269-97-1 | [4] |

| Molecular Formula | C₅H₈ClNO | [4] |

| Molecular Weight | 133.58 g/mol | [4] |